molecular formula C10H4F3NO2 B13221132 5,6,7-Trifluoroisoquinoline-1-carboxylic acid

5,6,7-Trifluoroisoquinoline-1-carboxylic acid

Cat. No.: B13221132
M. Wt: 227.14 g/mol
InChI Key: RFVMEWYEFWCBHA-UHFFFAOYSA-N
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Description

5,6,7-Trifluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, characterized by the presence of three fluorine atoms at the 5th, 6th, and 7th positions of the isoquinoline ring and a carboxylic acid group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trifluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions One common method starts with the fluorination of isoquinoline derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trifluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7-Trifluoroisoquinoline-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and liquid crystals

Mechanism of Action

The mechanism of action of 5,6,7-Trifluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

  • Isoquinoline-1-carboxylic acid
  • 5,6,7,8-Tetrafluoroisoquinoline
  • 7-Fluoro-4-chloroquinoline

Uniqueness

5,6,7-Trifluoroisoquinoline-1-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated isoquinolines, this compound exhibits distinct properties that make it valuable for specialized applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H4F3NO2

Molecular Weight

227.14 g/mol

IUPAC Name

5,6,7-trifluoroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H4F3NO2/c11-6-3-5-4(7(12)8(6)13)1-2-14-9(5)10(15)16/h1-3H,(H,15,16)

InChI Key

RFVMEWYEFWCBHA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=CC(=C(C(=C21)F)F)F)C(=O)O

Origin of Product

United States

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